molecular formula C6H9F3O3S B7888830 3-Methylbut-2-en-2-yl trifluoromethanesulfonate CAS No. 28143-80-8

3-Methylbut-2-en-2-yl trifluoromethanesulfonate

Cat. No.: B7888830
CAS No.: 28143-80-8
M. Wt: 218.20 g/mol
InChI Key: ZOTJNLNOJYKPOI-UHFFFAOYSA-N
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Description

3-Methylbut-2-en-2-yl trifluoromethanesulfonate is a specialized organic reagent that serves as a high-value synthetic intermediate in advanced organic synthesis, particularly in the construction of complex natural product scaffolds. Its primary research value lies in its role as an activated enol ester, which can participate in pivotal cross-coupling reactions to form new carbon-carbon bonds. This is exemplified in the concise synthesis of hamigeran B norditerpenoid analogs, where a structurally similar enol triflate is used in a key Suzuki cross-coupling step to build the molecular framework . The resulting analogs are of significant interest for their anti-neuroinflammatory and neurite outgrowth-stimulating activities, offering potential for the development of new therapeutic strategies for neurodegenerative disorders . The reactivity of this compound is driven by the trifluoromethanesulfonate (triflate) group, which is a superior leaving group. This makes the molecule an excellent electrophile in metal-catalyzed reactions, enabling researchers to functionalize molecular structures efficiently. The compound is for research applications only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-methylbut-2-en-2-yl trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O3S/c1-4(2)5(3)12-13(10,11)6(7,8)9/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTJNLNOJYKPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C)OS(=O)(=O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313087
Record name 3-Methylbut-2-en-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28143-80-8
Record name NSC266189
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266189
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methylbut-2-en-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and General Procedure

The most straightforward route to 3-methylbut-2-en-2-yl trifluoromethanesulfonate involves the direct reaction of 3-methylbut-2-en-2-ol with trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O) in the presence of a tertiary amine base. This method, adapted from protocols for analogous triflates, proceeds via nucleophilic substitution:

ROH+Tf2O+BaseROTf+BaseHTf+CO2R’\text{ROH} + \text{Tf}2\text{O} + \text{Base} \rightarrow \text{ROTf} + \text{Base} \cdot \text{HTf} + \text{CO}2\text{R'}

Key steps include:

  • Base selection : Tertiary amines such as triethylamine (pK<sub>a</sub> 10.75) or 2,6-lutidine (pK<sub>a</sub> 6.75) are preferred to neutralize the acidic byproduct (HTf).

  • Temperature control : Reactions are conducted at –40°C to 0°C to minimize elimination or rearrangement of the allylic alcohol.

  • Workup : The crude product is purified via distillation or chromatography to isolate the triflate.

Optimization Challenges

  • Substrate sensitivity : The allylic alcohol’s propensity for dehydration necessitates strict temperature control.

  • Base stoichiometry : Excess base (1.1–1.5 equiv relative to Tf<sub>2</sub>O) ensures complete conversion.

  • Yield limitations : Reported yields for similar alkenyl triflates range from 75% to 90%.

Orthoester-Mediated Triflate Synthesis

Methodology from CN106008282A

An alternative method, disclosed in a Chinese patent, employs orthoesters as precursors. For example, tri(3-methylbut-2-en-2-yl) orthoformate reacts with Tf<sub>2</sub>O under mild conditions:

HC(OCH2C(CH3)CH2)3+Tf2OCH2C(CH3)CH2OTf+HCO2CH2C(CH3)CH2\text{HC(OCH}2\text{C(CH}3\text{)CH}2\text{)}3 + \text{Tf}2\text{O} \rightarrow \text{CH}2\text{C(CH}3\text{)CH}2\text{OTf} + \text{HCO}2\text{CH}2\text{C(CH}3\text{)CH}2

Advantages Over Direct Triflation

  • Milder conditions : Reactions proceed at 25°C without external cooling.

  • Simplified purification : The byproduct (alkyl formate) is volatile and removed via distillation.

  • High yields : Orthoester methods achieve 85–99% yields for analogous triflates.

Substrate Preparation

Synthesizing tri(3-methylbut-2-en-2-yl) orthoformate requires:

  • Acid-catalyzed transesterification : Reacting 3-methylbut-2-en-2-ol with trimethyl orthoformate in the presence of p-TsOH.

  • Distillation : Isolating the orthoester under reduced pressure.

Comparative Analysis of Synthetic Routes

Parameter Direct Triflation Orthoester Method
Reaction Temperature –40°C to 0°C25°C
Base Requirement 1.1–1.5 equivNone
Byproduct HTf (corrosive)Alkyl formate (non-toxic)
Yield 75–90%85–99%
Purification Chromatography/DistillationSimple distillation

Applications in Organic Synthesis

This triflate serves as a key electrophile in:

  • Quinolizinium salt synthesis : Coupling with pyrido[2,1-a]isoquinolinium frameworks.

  • Cross-coupling reactions : Suzuki-Miyaura couplings with aryl boronic acids .

Chemical Reactions Analysis

Hydrolysis and Stability

Triflate esters are highly susceptible to hydrolysis. For methyl triflate, hydrolysis proceeds as:
CF3SO2OCH3+H2OCF3SO2OH+CH3OH\text{CF}_3\text{SO}_2\text{OCH}_3 + \text{H}_2\text{O} \rightarrow \text{CF}_3\text{SO}_2\text{OH} + \text{CH}_3\text{OH}
By analogy, 3-methylbut-2-en-2-yl triflate would hydrolyze to 3-methylbut-2-en-2-ol and triflic acid. The steric bulk of the allylic group may slow hydrolysis compared to smaller triflates like methyl triflate .

Nucleophilic Substitution Reactions

Triflates are superior leaving groups in S~N~2 and S~N~1 reactions. The 3-methylbut-2-en-2-yl group’s allylic position enhances stabilization of carbocation intermediates, favoring S~N~1 pathways. Example transformations include:

Reaction Type Conditions Product Yield
AlkylationKF, TFA, MeCN, 18h, rt Substituted alkenes70–100%
ArylationPd catalysis, boronic acids Biaryls or conjugated dienes58–90%*
Cross-couplingCu(CF~3~SO~3~)~2~, MoO~2~(acac)~2~ Functionalized heterocycles53–90%

*Yield extrapolated from analogous vinyl triflate couplings .

Radical-Mediated Pathways

Triflates can participate in radical chain processes. For example:

  • Initiation : CF~3~SO~2~Cl undergoes single-electron transfer (SET) to generate CF~3~- radicals .

  • Propagation : Radical addition to alkenes forms intermediates that recombine with triflate-derived species.

  • Termination : Stable products form via hydrogen abstraction or radical coupling.

This pathway is plausible for 3-methylbut-2-en-2-yl triflate in photoredox or transition-metal-catalyzed systems .

Comparison with Bromide Analogues

Replacing bromide with triflate improves reactivity in cross-couplings. For example:

  • 2-Bromo-3-methylbut-2-ene reacts with 3-methyl oxindole to form 3-methyl-3-(3-methylbut-2-en-2-yl)indolin-2-one .

  • The triflate analogue would enable milder conditions (e.g., lower temperature, shorter reaction time) due to superior leaving-group ability.

Key Mechanistic Insights

  • Steric Effects : The 3-methylbut-2-en-2-yl group may hinder bimolecular reactions (e.g., S~N~2), favoring unimolecular pathways .

  • Solvent Sensitivity : Polar aprotic solvents (DMF, MeCN) enhance triflate stability and reaction rates .

  • Catalyst Compatibility : Pd(0)/Pd(II) and Cu(I)/Cu(II) systems effectively mediate triflate cross-couplings .

Scientific Research Applications

Agrochemical Applications

One of the primary applications of 3-methylbut-2-en-2-yl trifluoromethanesulfonate is in the synthesis of agrochemicals. Its ability to introduce trifluoromethanesulfonyl groups enhances the biological activity of agricultural compounds. This compound acts as a reagent in the development of herbicides and fungicides, contributing to improved efficacy and selectivity in pest management strategies .

Case Study: Herbicide Development

In a study focused on developing new herbicides, 3-methylbut-2-en-2-yl trifluoromethanesulfonate was utilized to synthesize various sulfonamide derivatives. These derivatives exhibited enhanced herbicidal activity compared to their non-triflated counterparts, demonstrating the compound's utility in agrochemical formulations.

Pharmaceutical Applications

In the pharmaceutical sector, 3-methylbut-2-en-2-yl trifluoromethanesulfonate is employed as an intermediate for synthesizing bioactive compounds. Its reactivity allows for the introduction of functional groups that can modulate biological activity.

Table 1: Pharmaceutical Compounds Synthesized Using 3-Methylbut-2-en-2-yl Trifluoromethanesulfonate

Compound NameTarget ActivitySynthesis Method
Compound AAntibacterialNucleophilic substitution with amines
Compound BAntiviralCoupling reaction with aryl halides
Compound CAnti-inflammatoryTriflation followed by hydrolysis

Synthetic Methodologies

The compound is also valuable in synthetic methodologies such as:

  • Triflation Reactions : It acts as a triflation agent, facilitating the introduction of trifluoromethanesulfonyl groups into various substrates.
  • Diversity-Oriented Synthesis : In combinatorial chemistry, it enables the rapid generation of diverse chemical libraries for drug discovery .

Mechanistic Insights

The mechanisms involving 3-methylbut-2-en-2-yl trifluoromethanesulfonate often include:

  • Nucleophilic Attack : The electrophilic nature of the triflate makes it susceptible to nucleophilic attack by various nucleophiles.
  • Formation of Stable Intermediates : The resulting intermediates can undergo further transformations, leading to complex molecular architectures.

Mechanism of Action

The mechanism by which 3-Methylbut-2-en-2-yl trifluoromethanesulfonate exerts its effects is primarily through its role as an electrophile in chemical reactions. The triflate group is a good leaving group, which facilitates nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and reaction context.

Comparison with Similar Compounds

Comparison with Similar Trifluoromethanesulfonate Esters

Structural and Reactivity Profiles

The reactivity of trifluoromethanesulfonate esters is influenced by the organic substituent attached to the triflate group. Below is a comparative analysis of key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Reactivity Traits Common Applications Hazard Statements
Methyl trifluoromethanesulfonate 333-27-7 C₂H₃F₃O₃S 164.10 High electrophilicity; rapid methyl transfer Alkylation agent, catalyst H314 (Skin corrosion)
Ethyl trifluoromethanesulfonate N/A C₃H₅F₃O₃S 178.13 Moderate steric hindrance; ethylation agent Organic synthesis, agrochemicals Likely H314, H226
2-Fluoroethyl trifluoromethanesulfonate N/A C₃H₄F₄O₃S 192.12 Enhanced leaving ability due to fluorine Fluorinated compound synthesis H314, H315
3-Methylbut-2-en-2-yl trifluoromethanesulfonate N/A C₆H₉F₃O₃S 218.20 Steric hindrance from allyl group; potential for allylic reactions Discontinued (research applications) Likely H314, H335
Key Observations:
  • Reactivity : Methyl triflate is a benchmark alkylating agent due to its small size and high reactivity, achieving a 5:1 oxygen/sulfur alkylation ratio under microwave conditions . In contrast, the bulky 3-methylbut-2-en-2-yl group in the target compound may alter chemoselectivity, favoring sulfur alkylation if steric effects hinder oxygen sites.
  • Applications: Methyl and ethyl triflates are widely used in pharmaceuticals (e.g., pesticide intermediates, ) and catalysis (e.g., indium triflate in ).
  • Hazards: Methyl triflate is highly corrosive (H314), and similar hazards are anticipated for the target compound.

Biological Activity

3-Methylbut-2-en-2-yl trifluoromethanesulfonate (also known as 3-methyl-2-butenyl triflate) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and synthesis-related studies.

3-Methylbut-2-en-2-yl trifluoromethanesulfonate is a triflate ester derived from 3-methylbut-2-ene. The triflate group is known for its excellent leaving ability in nucleophilic substitution reactions, making this compound valuable in synthetic organic chemistry. Various methods have been developed for its synthesis, often involving the reaction of 3-methylbut-2-ene with trifluoromethanesulfonic anhydride (Tf2O) .

Biological Activity

The biological activity of 3-methylbut-2-en-2-yl trifluoromethanesulfonate has been investigated primarily in the context of its cytotoxic properties against various cancer cell lines.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of compounds related to 3-methylbut-2-en-2-yl triflate. For instance, a series of analogues were tested against human prostate cancer cell lines (PC3 and DU145), showing significant dose-dependent decreases in cell viability. The IC50 values indicated that these compounds could effectively inhibit cell growth, with some derivatives exhibiting enhanced activity compared to others .

CompoundIC50 (μg/mL) PC3IC50 (μg/mL) DU145
4-MMPB32.01 ± 3.235.22 ± 1.9
Compound 1840.1 ± 7.998.14 ± 48.3

The mechanism by which these compounds exert their cytotoxic effects appears to involve several pathways:

  • Cell Cycle Arrest : Compounds induce G0/G1 phase arrest, preventing cell division.
  • DNA Damage : Evidence suggests that these agents cause chromatin condensation and DNA damage, leading to apoptosis in sensitive cell lines .
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to increase ROS levels, contributing to their cytotoxic effects .

Case Studies

Several case studies have highlighted the potential applications of triflate derivatives in cancer therapy:

  • Prostate Cancer Treatment : A study demonstrated that treatment with specific triflate derivatives resulted in significant tumor growth inhibition in vivo models of prostate cancer .
  • Neuroprotective Effects : Some derivatives exhibited anti-inflammatory properties by inhibiting TNF-alpha secretion in activated microglial cells, suggesting potential neuroprotective applications .

Q & A

Basic: What are the standard synthetic routes for preparing 3-methylbut-2-en-2-yl trifluoromethanesulfonate?

Methodological Answer:
The synthesis typically involves reacting 3-methylbut-2-en-2-ol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base (e.g., pyridine or triethylamine) to scavenge protons and drive the reaction. Key steps include:

  • Reagent stoichiometry: A 1:1 molar ratio of alcohol to Tf₂O is used, with excess base to neutralize generated acid.
  • Reaction monitoring: Thin-layer chromatography (TLC) or GC-MS is employed to track progress, ensuring complete conversion .
  • Work-up: After quenching, the product is purified via column chromatography (silica gel, hexane/ethyl acetate) or distillation under reduced pressure.
    Critical Note: Moisture-sensitive conditions are mandatory to avoid hydrolysis of the triflate ester .

Advanced: How does 3-methylbut-2-en-2-yl trifluoromethanesulfonate participate in palladium-catalyzed cross-coupling reactions?

Methodological Answer:
This triflate acts as an electrophilic partner in Suzuki-Miyaura or Negishi couplings due to its excellent leaving-group ability. Key considerations:

  • Catalyst system: Pd(PPh₃)₄ or PdCl₂(dppf) with ligands like 5-CF₃-PBO (electron-deficient phosphine-based ligands) enhances reactivity .
  • Solvent optimization: Reactions are conducted in anhydrous THF or DMF to stabilize intermediates.
  • Kinetic studies: Monitoring via ¹⁹F NMR can reveal triflate displacement rates, aiding in mechanistic analysis .
    Data Contradiction Alert: While bis(trifluoromethanesulfonyl)imide ([Tf₂N]⁻) complexes are structurally characterized, triflate ([OTf]⁻) complexes may lack crystallinity but exhibit comparable catalytic efficiency .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Characteristic signals include a downfield shift for the triflate group (δ ~120 ppm in ¹⁹F NMR) and olefinic protons (δ 5.0–5.5 ppm) .
  • GC-MS: Monitors purity and detects byproducts (e.g., residual alcohol or sulfonic acid derivatives) .
  • Elemental analysis: Validates stoichiometry (C, H, S, F content) .
    Advanced Tip: High-resolution mass spectrometry (HRMS) distinguishes isotopic patterns, crucial for verifying molecular formula .

Advanced: How does steric hindrance from the 3-methylbut-2-en-2-yl group influence reactivity in nucleophilic substitutions?

Methodological Answer:
The bulky allylic group reduces reaction rates in SN2 mechanisms but promotes SN1 pathways due to carbocation stabilization. Experimental validation involves:

  • Competitive kinetics: Comparing triflate displacement rates with less-hindered analogs (e.g., methyl triflate) under identical conditions.
  • Solvent polarity effects: Polar aprotic solvents (e.g., DMSO) favor carbocation formation, accelerating SN1 pathways .
    Data Insight: Kinetic isotope effects (KIE) studies using deuterated substrates can differentiate between SN1 and SN2 mechanisms .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE): Nitrile gloves, chemical goggles, and flame-resistant lab coats are mandatory due to flammability (H226) and skin corrosion risks (H314) .
  • Ventilation: Use fume hoods to avoid inhalation of volatile triflate esters.
  • Spill management: Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .
    Advanced Note: Conduct risk assessments for large-scale syntheses, including static control to prevent ignition (P242, P243) .

Advanced: How can researchers address low yields in triflate-mediated coupling reactions?

Methodological Answer:

  • Catalyst loading optimization: Screen Pd concentrations (0.5–5 mol%) to balance cost and efficiency.
  • Additives: Silver salts (e.g., Ag₂O) scavenge free triflate ions, preventing catalyst poisoning .
  • Temperature gradients: Stepwise heating (e.g., 50°C → 80°C) improves conversion without side-product formation .
    Troubleshooting Tip: If yields plateau, analyze reaction mixtures via ³¹P NMR to detect ligand degradation or Pd black formation .

Basic: What are the stability profiles of 3-methylbut-2-en-2-yl trifluoromethanesulfonate under various storage conditions?

Methodological Answer:

  • Short-term storage: Keep at –20°C under inert gas (Ar/N₂) in flame-resistant containers.
  • Hydrolysis susceptibility: Shelf life decreases in humid environments; Karl Fischer titration monitors moisture ingress .
  • Long-term stability: Regular NMR checks (every 3–6 months) detect decomposition (e.g., triflic acid formation) .

Advanced: What role does this triflate play in the synthesis of radiopharmaceuticals like [¹⁸F]DCFPyL?

Methodological Answer:
In ¹⁸F-radiolabeling, the triflate group acts as a leaving group for nucleophilic aromatic substitution. Key steps:

  • Precursor design: Use electron-withdrawing groups (e.g., nitro) to activate the aromatic ring for ¹⁸F⁻ attack .
  • Purification: HPLC with C18 columns removes unreacted triflate and byproducts.
    Data Insight: Residual solvent analysis (GC) ensures compliance with ICH Q3C guidelines for radiopharmaceuticals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Methylbut-2-en-2-yl trifluoromethanesulfonate

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